molecular formula C15H11N3O4 B277904 N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide

N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide

Cat. No. B277904
M. Wt: 297.26 g/mol
InChI Key: CHRKORNFXJFWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide, also known as MNQF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MNQF has been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide is not fully understood. However, it has been suggested that N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide may exert its antimicrobial activity by inhibiting bacterial cell wall synthesis or disrupting bacterial membrane integrity. Additionally, N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide may exert its antitumor activity by inducing apoptosis or inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide has been found to exhibit various biochemical and physiological effects. For example, N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide has several advantages for lab experiments, including its potent antimicrobial, antitumor, and anti-inflammatory properties. However, N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide. One potential direction is the development of new antibiotics based on N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide and its potential applications in cancer therapy and the treatment of inflammatory diseases. Furthermore, the development of new methods for the synthesis and purification of N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide may lead to improved yields and reduced toxicity.

Synthesis Methods

N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide can be synthesized through a multistep process involving the reaction of 2-methylquinoline-8-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-nitrofuran-2-amine. The final product is obtained through the amidation of the resulting acid chloride with ammonia.

Scientific Research Applications

N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. Additionally, N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide has been shown to possess antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy. Furthermore, N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide

Molecular Formula

C15H11N3O4

Molecular Weight

297.26 g/mol

IUPAC Name

N-(2-methylquinolin-8-yl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C15H11N3O4/c1-9-5-6-10-3-2-4-11(14(10)16-9)17-15(19)12-7-8-13(22-12)18(20)21/h2-8H,1H3,(H,17,19)

InChI Key

CHRKORNFXJFWIB-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-])C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-])C=C1

Origin of Product

United States

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